molecular formula C22H23N7O B2417510 (1H-indol-3-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049450-68-1

(1H-indol-3-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No. B2417510
CAS RN: 1049450-68-1
M. Wt: 401.474
InChI Key: AJWXSHAQSZNDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes an indole nucleus, which is a heterocyclic compound that is aromatic in nature . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Some derivatives of 1H-indol-3-yl have demonstrated potent antimicrobial and antifungal activities. These include 1-[(tetrazol-5-yl)methyl] indole derivatives, which showed significant antibacterial activity against a range of bacterial strains and high activities against tested fungi, comparable to fusidic acid (El-Sayed, Abdel Megeid, & Abbas, 2011). Similarly, novel pyrazole and isoxazole derivatives containing piperazine moieties showed good antibacterial and antifungal activity (Sanjeeva, Narendra, & Venkata, 2022).

Anti-Cancer Activity

  • Some indole-containing compounds have been found to exhibit significant anti-cancer activities. For instance, pyrazolinylindoles showed remarkable cytotoxic activities against various cancer cell lines, including leukemia, colon, breast, and melanoma (Khalilullah et al., 2022).

Activity against Tuberculosis

  • Certain indole derivatives have shown anti-tubercular activity. A study on novel indole analogues for anti-tubercular activity found that some compounds exhibited minimum inhibitory concentration (MIC) values in the low micromolar range, suggesting their potential as anti-tuberculosis agents (Naidu et al., 2016).

Application in Histamine Receptor Antagonism

  • Indole and benzimidazole piperazines have been evaluated as histamine H4 receptor antagonists, showing potential for further development in treatments related to histamine-mediated conditions (Venable et al., 2005).

Role in Inotropic Activity

  • Certain piperazine derivatives, including those with indole structures, have shown positive inotropic activity, potentially useful in heart-related conditions (Ma et al., 2014).

properties

IUPAC Name

1H-indol-3-yl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O/c1-16-6-8-17(9-7-16)29-21(24-25-26-29)15-27-10-12-28(13-11-27)22(30)19-14-23-20-5-3-2-4-18(19)20/h2-9,14,23H,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWXSHAQSZNDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.